ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
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Overview
Description
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a substituted phenylhydrazine with an appropriate ketone to form the hydrazone intermediate. This intermediate then undergoes cyclization with a thieno[3,2-d]pyrimidine derivative under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or cyano groups .
Scientific Research Applications
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum (ER) stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate stands out due to its unique combination of functional groups and aromatic rings, which contribute to its diverse reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C25H20N4O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C25H20N4O4S/c1-4-33-25(31)18-14(2)26-23-20(19(18)15-10-12-17(32-3)13-11-15)21-22(34-23)24(30)29(28-27-21)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 |
InChI Key |
VJLXHEUZSMYNNZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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